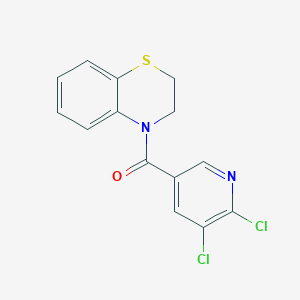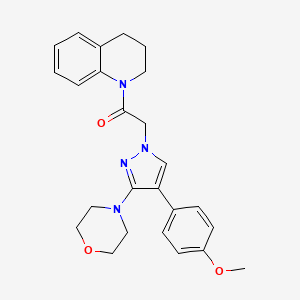
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound of interest, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone, belongs to a class of compounds that have been explored for their potential in antimicrobial applications. A study by Raju et al. (2016) synthesized a series of pyrazole derivatives containing a 2-methylquinoline ring system, exhibiting significant antibacterial activity against various strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and others. The study highlighted the potency of certain compounds within this class against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential Raju et al., 2016.
Molecular Docking and Antibacterial Activity
Another study conducted by Khumar et al. (2018) involved the molecular docking study of novel synthesized pyrazole derivatives and their antibacterial activity. This research found that the compounds exhibited strong effects against Gram-positive bacteria, with specific substitutions enhancing the antibacterial efficacy. The molecular docking analysis provided insights into the binding interactions of these compounds with bacterial proteins, underscoring their potential as antibacterial agents Khumar et al., 2018.
Novel Reactions and Synthesis Pathways
Research by Kobayashi et al. (2001) presented an efficient method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system, showcasing the versatility of pyrrolidino enamines in synthesis. This study is indicative of the synthetic utility of morpholino-containing compounds in creating complex molecular architectures, potentially useful in the development of novel pharmaceuticals Kobayashi et al., 2001.
Antioxidant Efficiency in Lubricating Greases
A study by Hussein et al. (2016) explored the antioxidant efficiency of quinolinone derivatives in lubricating greases. The synthesized compounds demonstrated varying degrees of efficacy in reducing total acid number and oxygen pressure drop, highlighting their potential as antioxidants in industrial applications Hussein et al., 2016.
Chemo- and Regioselectivities in Synthesis
Research by Chebanov et al. (2008) detailed regio- and chemoselective multicomponent protocols for synthesizing pyrazoloquinolinones and related compounds. This work demonstrated the ability to fine-tune reaction conditions to achieve desired product selectivity, showcasing the synthetic versatility and potential for creating diverse chemical entities for further exploration Chebanov et al., 2008.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-31-21-10-8-19(9-11-21)22-17-28(26-25(22)27-13-15-32-16-14-27)18-24(30)29-12-4-6-20-5-2-3-7-23(20)29/h2-3,5,7-11,17H,4,6,12-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZQQZOZEUSXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

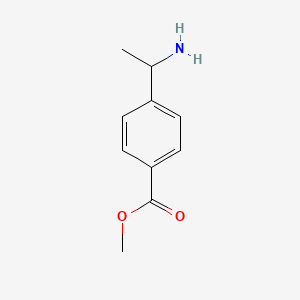

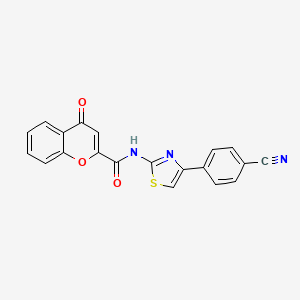
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)
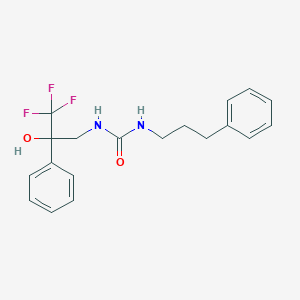
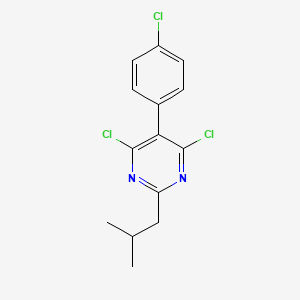
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)

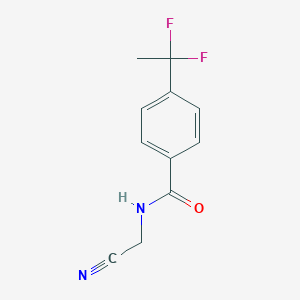
![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)
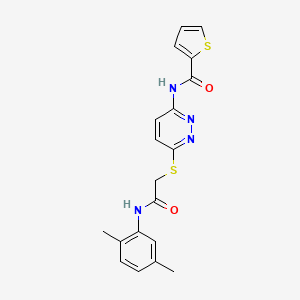
![5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2887057.png)

